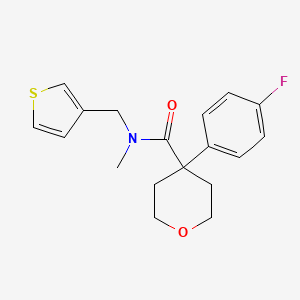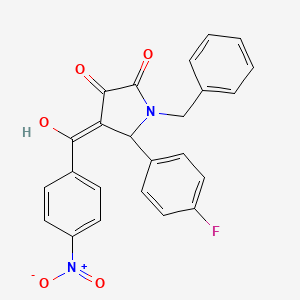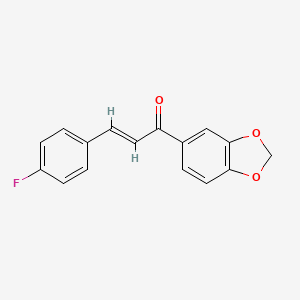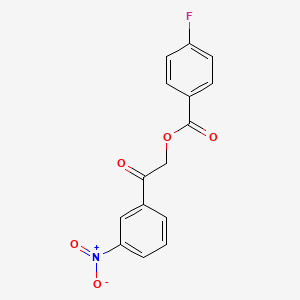
4-(4-fluorophenyl)-N-methyl-N-(3-thienylmethyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-N-methyl-N-(3-thienylmethyl)tetrahydro-2H-pyran-4-carboxamide, also known as THP-F, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. THP-F is a pyranocarboxamide compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-methyl-N-(3-thienylmethyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act on the endocannabinoid system by inhibiting the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease. This compound has also been shown to have antitumor effects in vitro.
Advantages and Limitations for Lab Experiments
4-(4-fluorophenyl)-N-methyl-N-(3-thienylmethyl)tetrahydro-2H-pyran-4-carboxamide has advantages as a potential therapeutic agent due to its anti-inflammatory, analgesic, and neuroprotective effects. However, this compound has limitations in terms of its solubility, which can make it difficult to administer in a clinical setting.
Future Directions
Future research on 4-(4-fluorophenyl)-N-methyl-N-(3-thienylmethyl)tetrahydro-2H-pyran-4-carboxamide could focus on its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease, and its potential as an antitumor agent. Additionally, research could focus on improving the solubility and bioavailability of this compound to make it a more viable therapeutic option.
Synthesis Methods
The synthesis of 4-(4-fluorophenyl)-N-methyl-N-(3-thienylmethyl)tetrahydro-2H-pyran-4-carboxamide has been achieved using different methods, including a one-pot reaction and a multi-step synthesis. The one-pot reaction involves the reaction of 4-fluorobenzaldehyde, N-methylmorpholine, and thiomorpholine in the presence of acetic acid and acetic anhydride to form the intermediate compound. This intermediate is then reacted with tetrahydro-2H-pyran-4-carboxylic acid to form this compound. The multi-step synthesis involves the reaction of 4-fluorobenzaldehyde with N-methylmorpholine to form the intermediate, which is then reacted with thiomorpholine to form the second intermediate. This intermediate is then reacted with tetrahydro-2H-pyran-4-carboxylic acid to form this compound.
Scientific Research Applications
4-(4-fluorophenyl)-N-methyl-N-(3-thienylmethyl)tetrahydro-2H-pyran-4-carboxamide has been studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory agent and its potential as an analgesic. This compound has also shown promise as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease. Additionally, this compound has been studied for its potential as an antitumor agent.
properties
IUPAC Name |
4-(4-fluorophenyl)-N-methyl-N-(thiophen-3-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c1-20(12-14-6-11-23-13-14)17(21)18(7-9-22-10-8-18)15-2-4-16(19)5-3-15/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJKIXSVRODJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2(CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5366119.png)
![6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5366124.png)

![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5366126.png)

![4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5366135.png)
![(3R*,3aR*,7aR*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366142.png)
![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5366145.png)


![3-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5366177.png)

![2-tert-butyl-6-[(3-isopropylisoxazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5366195.png)
![2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide](/img/structure/B5366206.png)